

The DREADD Agonist JHU37160: A Comprehensive Technical Guide to its

Mechanism of Action

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Compound of Interest		
Compound Name:	JHU37160	
Cat. No.:	B2879511	Get Quote

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This technical guide provides an in-depth overview of the mechanism of action of **JHU37160**, a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Developed for researchers, scientists, and drug development professionals, this document details the compound's binding affinity, functional potency, and in vivo effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

JHU37160 is a second-generation DREADD agonist designed for high potency and brain penetrance.[1][2] It selectively activates engineered G protein-coupled receptors (GPCRs), specifically the human M3 muscarinic receptor (hM3Dq) and the human M4 muscarinic receptor (hM4Di), which are respectively coupled to Gq and Gi signaling pathways.[3][4] Unlike the first-generation agonist clozapine-N-oxide (CNO), **JHU37160** exhibits improved brain penetrance and a more favorable pharmacokinetic profile, making it a valuable tool for precise spatiotemporal control of neuronal activity in preclinical research.[2]

Activation of hM3Dq by **JHU37160** initiates the Gq signaling cascade, leading to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into



inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and subsequent neuronal depolarization and activation.[5][6]

Conversely, when **JHU37160** binds to hM4Di, it triggers the Gi signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and inhibition of neuronal activity.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of **JHU37160** with its target DREADDs.

Parameter	hM3Dq	hM4Di	Reference
Binding Affinity (Ki)	1.9 nM	3.6 nM	[1][4]
Functional Potency (EC50)	18.5 nM	0.2 nM	[1][4]
Table 1: In Vitro			

Binding Affinity and

Functional Potency of

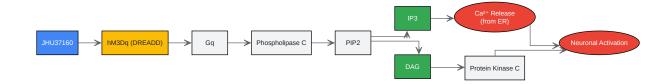
JHU37160



Animal Model	DREADD Target	Dose (mg/kg, i.p.)	Effect	Reference
D1-DREADD Mice	hM3Dq	0.01 - 1	Inhibition of locomotor activity	[1][2]
D1-DREADD Mice	hM4Di	0.01 - 1	Inhibition of locomotor activity	[1][2]
TH-hM3Dq Rats	hM3Dq	0.01 - 0.3	Increased locomotor activity	[2]
Wild-type Mice	N/A	up to 1	No significant effect on locomotor activity	[1]
Male Rats	N/A	1	Anxiogenic-like effects	[1]
Table 2: In Vivo Effects of JHU37160 on Locomotor Activity				

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

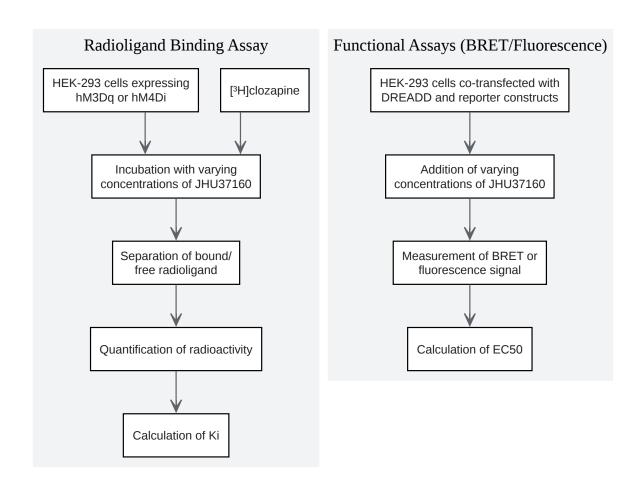


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Caption: hM3Dq (Gq) Signaling Pathway Activated by JHU37160.





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